N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound that features a combination of furan, piperidine, and cinnamamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Formation of the Cinnamamide Moiety: The cinnamamide group is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)propionamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide moiety, which imparts distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-9,14,18H,10-13,15-16H2,(H,21,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIANCQRPCRVGM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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